molecular formula C10H11N3O2S B2446443 1-(p-Tolyl)-1h-pyrazole-4-sulfonamide CAS No. 1249880-37-2

1-(p-Tolyl)-1h-pyrazole-4-sulfonamide

Cat. No.: B2446443
CAS No.: 1249880-37-2
M. Wt: 237.28
InChI Key: WDGCODFOIPLAHB-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a p-tolyl group and a sulfonamide group

Preparation Methods

The synthesis of 1-(p-Tolyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of p-tolylhydrazine with a suitable sulfonyl chloride. One common method is as follows:

    Starting Materials:

    p-Tolylhydrazine and sulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.

    p-Tolylhydrazine is added to a solution of sulfonyl chloride in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures. The reaction is monitored by thin-layer chromatography (TLC) until completion.

    Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from a suitable solvent to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(p-Tolyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding to the enzyme .

Comparison with Similar Compounds

1-(p-Tolyl)-1h-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring, p-tolyl group, and sulfonamide group, which together confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGCODFOIPLAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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